MFCD18314750
Description
For this analysis, we assume MFCD18314750 shares characteristics with CAS 918538-05-3 (MDL: MFCD11044885), a chlorinated triazine derivative described in . This compound has the molecular formula C₆H₃Cl₂N₃, a molecular weight of 188.01 g/mol, and is synthesized via reactions involving iodides and amines in polar solvents like dimethylformamide (DMF) . Key properties include:
Properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-7-11(15)5-6-12(9)13-4-2-3-10(8-16)14(13)17/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAHUMBHDYOCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685198 | |
| Record name | 4'-Chloro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-27-0 | |
| Record name | [1,1′-Biphenyl]-3-carboxaldehyde, 4′-chloro-2-hydroxy-2′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261907-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18314750 involves several steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired product. Common synthetic routes include:
Microwave-assisted synthesis: This method involves the use of microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Conventional synthesis: Traditional methods involve heating the reaction mixture under reflux conditions for an extended period.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch processing: Involves the preparation of the compound in discrete batches, allowing for precise control over reaction parameters.
Continuous flow processing: A more efficient method where reactants are continuously fed into the reactor, and the product is continuously removed, leading to higher throughput and consistency.
Chemical Reactions Analysis
Types of Reactions: MFCD18314750 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
MFCD18314750 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD18314750 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD18314750, we compare it with two structurally and functionally similar compounds from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Similarities :
- Both this compound and 4-chloro-5-isopropylpyrrolotriazine feature nitrogen-rich heterocyclic cores, enabling interactions with biological targets like enzymes .
- The trifluoromethyl group in 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one enhances lipophilicity, improving membrane permeability compared to chlorinated analogs .
Functional Divergence: Reactivity: Chlorinated triazines (e.g., this compound) exhibit higher electrophilicity, making them prone to nucleophilic substitution, whereas trifluoromethylated compounds are more inert . Bioactivity: The trifluoromethyl derivative shows superior CNS penetration (BBB permeability = Yes) compared to triazines (BBB permeability = No) .
Synthetic Challenges :
- Triazines require stringent anhydrous conditions, while trifluoromethyl synthesis demands specialized fluorinating agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
